PK7242 maleate

Overview

Description

PK7242 maleate is a small molecule that is being investigated for its potential anti-cancer activity . It is an inducer of reactivation of mutant p53 in cancer cells . In cancer cells carrying the Y220C mutant, PK7242 binds to the p53-Y220C core domain and induces growth inhibition, cell-cycle arrest, and apoptosis .

Molecular Structure Analysis

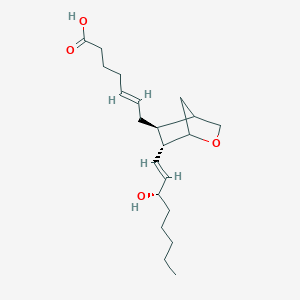

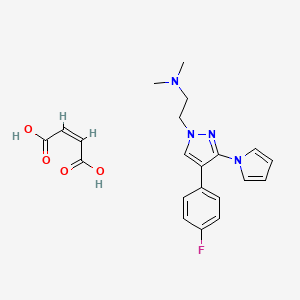

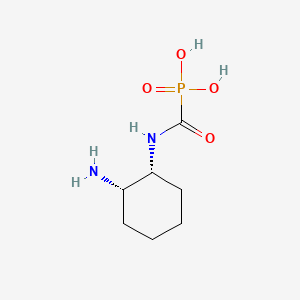

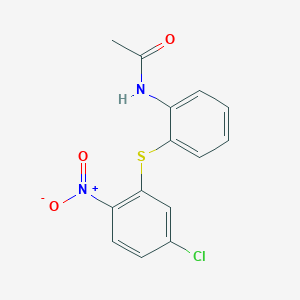

The molecular formula of this compound is C17H19FN4 • C4H4O4 . The formal name is 2-(4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine, 2Z-butenedioate .Physical and Chemical Properties Analysis

This compound is a crystalline solid . It has a formula weight of 414.4 . It has a solubility of 30 mg/ml in DMF, 16 mg/ml in DMSO, 3 mg/ml in ethanol, and 2 mg/ml in PBS (pH 7.2) .Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

- Arterolane Maleate in Malaria Treatment: Arterolane maleate, a synthetic trioxolane antimalarial compound, has been studied for its pharmacokinetics (PK) and pharmacodynamics (PD) in patients with P. falciparum malaria. A dose of at least 150 mg was recommended for maximum therapeutic benefits, highlighting the importance of combining short and long-acting drugs to prevent resistance and minimize recrudescence (Gautam et al., 2011).

Drug Metabolism Research

- Diethyl Maleate and Protein Synthesis in Hepatocytes: Diethyl maleate, often used in toxicological and drug metabolism research, was found to inhibit protein synthesis and impair amino acid transport in isolated rat hepatocytes at high concentrations, without affecting cytochrome P-450 content or aldrin monooxygenase activity (Goethals et al., 1983).

Anticancer Research

- ER Maleate in Oral Cancer Therapy: ER maleate, a novel anticancer agent, was investigated for oral squamous cell carcinoma (OSCC). It was found to induce apoptosis, inhibit proliferation, and enhance the chemosensitivity of platinum drugs in cancer cells. ER maleate decreased the expression of PLK1 and Syk, suggesting its potential for clinical efficacy in OSCC management (Fu et al., 2015).

Microbial Production and Biotechnology

- Engineering Maleate Production in Escherichia coli: Maleate, an important dicarboxylic acid in industry, was produced in genetically modified Escherichia coli. The creation of a synthetic pathway for maleate in E. coli involved combining the polyketide biosynthesis and benzene ring cleavage pathways, demonstrating a novel approach to producing valuable chemicals (Noda et al., 2017).

Enzymatic and Structural Studies

- Maleate Isomerase Research: Studies on maleate isomerase from various sources, such as Alcaligenes faecalis and Pseudomonas putida, have provided insights into its structure, function, and enzymatic mechanisms. These studies are crucial for understanding the biochemical pathways involving maleate and its potential applications in biotechnology and medicine (Hatakeyama et al., 1997); (Chen et al., 2013).

Mechanism of Action

Target of Action

The primary target of PK7242 maleate is the protein p53, often referred to as the 'guardian of the genome’ . This protein is a transcription factor that is activated in response to cellular stress, such as low oxygen levels, heat shock, and DNA damage .

Mode of Action

This compound acts as an inducer of reactivation of mutant p53 in cancer cells . Specifically, in cancer cells carrying the Y220C mutant, this compound binds to the p53-Y220C core domain .

Biochemical Pathways

The binding of this compound to the p53-Y220C core domain affects the p53 signaling pathway . This interaction leads to the reactivation of the mutant p53, which in turn promotes cell cycle arrest or apoptosis, preventing further proliferation of the stressed cell .

Pharmacokinetics

The solubility of this compound in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could potentially influence its bioavailability.

Result of Action

The action of this compound results in the growth inhibition, cell-cycle arrest, and apoptosis of cancer cells carrying the Y220C mutant . This is achieved through the reactivation of the mutant p53 protein .

Action Environment

It is known that the protein p53 is activated in response to various forms of cellular stress , suggesting that the efficacy of this compound could potentially be influenced by the cellular environment and the presence of stressors.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

PK7242 Maleate interacts with the p53-Y220C core domain in cancer cells carrying the Y220C mutant . This interaction induces growth inhibition, cell-cycle arrest, and apoptosis .

Cellular Effects

In cancer cells carrying the Y220C mutant, this compound binds to the p53-Y220C core domain and induces growth inhibition, cell-cycle arrest, and apoptosis . It is also known to increase the expression levels of p21 and the proapoptotic NOXA protein .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the p53-Y220C core domain in cancer cells carrying the Y220C mutant . This binding induces a series of cellular responses including growth inhibition, cell-cycle arrest, and apoptosis .

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4.C4H4O4/c1-20(2)11-12-22-13-16(14-5-7-15(18)8-6-14)17(19-22)21-9-3-4-10-21;5-3(6)1-2-4(7)8/h3-10,13H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMPWCFBSHSNCA-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C(=N1)N2C=CC=C2)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C=C(C(=N1)N2C=CC=C2)C3=CC=C(C=C3)F.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B560376.png)

![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)